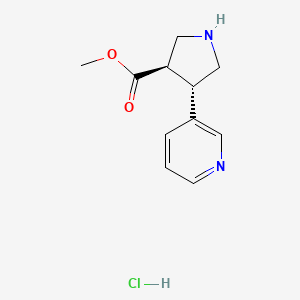
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of pyrrolidine and pyridine, which are both heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Quality control measures, such as NMR, HPLC, and LC-MS, are often employed to verify the purity and composition of the compound .
Chemical Reactions Analysis
Types of Reactions
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine or pyrrolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride include:
- trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate
- trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride
Uniqueness
Its hydrochloride form may offer advantages in terms of solubility and stability, making it particularly useful in certain research and industrial contexts .
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
RCOQLFZSHUQGBE-UXQCFNEQSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















